molecular formula C14H17N3O2 B2885588 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide CAS No. 891114-22-0

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide

Cat. No.: B2885588
CAS No.: 891114-22-0
M. Wt: 259.309
InChI Key: LHLOUZRZSGUJQN-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,3,4-oxadiazole derivatives, which are widely studied for their diverse pharmacological and chemical properties. The structure features a 1,3,4-oxadiazole core substituted at the 2-position with a 2,4-dimethylphenyl group and linked via a butanamide chain. Its synthesis typically involves cyclization reactions of hydrazides or thiol intermediates under acidic or basic conditions, as exemplified in the preparation of structurally related compounds .

Key structural attributes include:

  • Oxadiazole ring: Imparts rigidity and metabolic stability.
  • 2,4-Dimethylphenyl group: Enhances lipophilicity, influencing bioavailability and target binding.
  • Butanamide chain: Provides flexibility for interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-4-5-12(18)15-14-17-16-13(19-14)11-7-6-9(2)8-10(11)3/h6-8H,4-5H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLOUZRZSGUJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(O1)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,4-dimethylphenylhydrazine with butanoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiproliferative activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as luminescent sensors.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes such as tubulin, which is crucial for cell division. The compound’s oxadiazole ring can interact with the active sites of these enzymes, leading to the disruption of their normal function and ultimately inhibiting cell proliferation.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide with structurally related oxadiazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Pharmacological Activity Reference
This compound C₁₅H₁₉N₃O₂ 273.33 Not reported 2,4-Dimethylphenyl, butanamide Under investigation
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (101) C₁₇H₁₇N₃O₂ 295.34 Not reported 4-Methoxyphenyl, 2,4-dimethylphenyl Cytotoxic (IC₅₀: 15–39 μM)
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide (7e) C₁₇H₁₉N₅O₂S₂ 389.49 156–158 Thiazole, sulfanyl, propanamide Antimicrobial, antitumor potential
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-[(4-fluorophenyl)sulfonyl]butanamide C₂₁H₂₀FN₃O₆S 461.46 Not reported Benzodioxin, fluorophenyl sulfonyl Not reported

Key Observations :

  • Thermal Stability : Compound 7e (melting point 156–158°C) shows higher thermal stability than the target compound, likely due to the sulfanyl-thiazole moiety enhancing crystallinity .
  • Bioactivity: Compound 101 exhibits potent cytotoxicity against melanoma (GP 15.43) and leukemia (GP 18.22) cell lines, attributed to the electron-donating methoxy group enhancing DNA intercalation .

Biological Activity

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxadiazole ring, which contributes to its biological activity. The molecular formula is C14H17N3O2C_{14}H_{17}N_{3}O_{2}, with a molar mass of approximately 259.30 g/mol. The structure can be represented as follows:

N 5 2 4 dimethylphenyl 1 3 4 oxadiazol 2 yl butanamide\text{N 5 2 4 dimethylphenyl 1 3 4 oxadiazol 2 yl butanamide}

Biological Activity

1. Antioxidant Properties

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant antioxidant activities. For instance, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay demonstrated that this compound showed a considerable percentage of radical scavenging activity comparable to ascorbic acid, a known antioxidant. This suggests its potential use in mitigating oxidative stress-related conditions.

Compound% Radical Scavenging Activity
This compound44.35%
Ascorbic Acid45.00%

2. Neuroprotective Effects

In vivo studies have shown that this compound can improve cognitive functions in models of scopolamine-induced cognitive dysfunction. The ex vivo analysis revealed a decrease in acetylcholinesterase (AChE) levels and malondialdehyde (MDA) levels in the hippocampus after treatment with the compound. These findings indicate that this compound may possess neuroprotective properties by enhancing cholinergic transmission and reducing oxidative stress.

The proposed mechanism of action for this compound includes:

  • Inhibition of Acetylcholinesterase : By inhibiting AChE activity, the compound increases the availability of acetylcholine in synaptic clefts, thereby enhancing neurotransmission.
  • Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress.

Case Studies

Case Study 1: Cognitive Improvement in Animal Models

In a study involving mice subjected to scopolamine-induced cognitive impairment, treatment with this compound resulted in significant improvements in memory retention as assessed by the Y-maze test. The results indicated an enhancement in learning and memory capabilities compared to control groups treated with scopolamine alone.

Case Study 2: Oxidative Stress Biomarkers

A detailed examination of oxidative stress markers showed that treatment with this compound led to a statistically significant reduction in MDA levels while increasing catalase activity in brain homogenates. This suggests a dual action where the compound not only reduces oxidative damage but also enhances the brain's antioxidant defenses.

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